BenchChemオンラインストアへようこそ!

6-Benzylsulfanyl-3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine

Kinase inhibition Structure–activity relationship Triazolopyridazine

6-Benzylsulfanyl-3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine (CAS 868970-16-5) is a synthetic heterocyclic small molecule built on the [1,2,4]triazolo[4,3-b]pyridazine core, a privileged scaffold extensively explored for kinase inhibition (c-Met, Pim-1, BRD4) and GABAA receptor modulation. Its molecular formula is C₁₇H₁₃N₅S, with a molecular weight of 319.39 g·mol⁻¹.

Molecular Formula C17H13N5S
Molecular Weight 319.39
CAS No. 868970-16-5
Cat. No. B2985528
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Benzylsulfanyl-3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine
CAS868970-16-5
Molecular FormulaC17H13N5S
Molecular Weight319.39
Structural Identifiers
SMILESC1=CC=C(C=C1)CSC2=NN3C(=NN=C3C4=CC=NC=C4)C=C2
InChIInChI=1S/C17H13N5S/c1-2-4-13(5-3-1)12-23-16-7-6-15-19-20-17(22(15)21-16)14-8-10-18-11-9-14/h1-11H,12H2
InChIKeyGSUVAUUIJZTLJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Benzylsulfanyl-3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine (CAS 868970-16-5): Structural Identity, Core Scaffold, and Procurement-Relevant Classification


6-Benzylsulfanyl-3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine (CAS 868970-16-5) is a synthetic heterocyclic small molecule built on the [1,2,4]triazolo[4,3-b]pyridazine core, a privileged scaffold extensively explored for kinase inhibition (c-Met, Pim-1, BRD4) and GABAA receptor modulation [1]. Its molecular formula is C₁₇H₁₃N₅S, with a molecular weight of 319.39 g·mol⁻¹ . The compound features three pharmacophoric elements: a pyridin-4-yl substituent at position 3, a benzylsulfanyl thioether at position 6, and the electron-rich fused triazole-pyridazine bicycle. No primary research publication or patent directly reporting the synthesis or biological evaluation of this exact compound was identified in the peer-reviewed literature as of the knowledge cutoff date; the compound is catalogued by chemical suppliers as a research-grade screening compound and synthetic building block [2].

Why Generic Substitution Fails for 6-Benzylsulfanyl-3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine: Regioisomerism, Thioether Linker, and Scaffold Positioning


The [1,2,4]triazolo[4,3-b]pyridazine scaffold is not a monolithic chemical space; minor structural perturbations profoundly alter target engagement, selectivity, and pharmacokinetic profiles [1]. Substituting the benzylsulfanyl thioether at position 6 with a smaller thiol, a chloro leaving group, or an oxidized sulfone yields compounds with divergent hydrogen-bonding capacity, metabolic stability, and redox behavior [2]. Critically, regioisomers—such as the pyridin-3-yl variant (CAS 868969-07-7)—present identical molecular formulae and near-identical molecular weights but differ in the nitrogen orientation on the pyridine ring, which can reverse or abolish binding at ATP-pocket kinase targets and GABAA benzodiazepine sites where precise hydrogen-bond geometry is required [3]. Furthermore, modification of the benzyl group (e.g., 3-methylbenzyl or 2-chlorobenzyl analogs) alters logP, steric bulk, and π-stacking potential without changing the core scaffold, making potency and selectivity highly sensitive to the exact substitution pattern. Thus, generic replacement by a “close analog” carries a high risk of unrecognized functional divergence.

Quantitative Differentiation Evidence for 6-Benzylsulfanyl-3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine (868970-16-5) Against Its Closest Structural Analogs


Regioisomeric Pyridine Substitution: 4-Pyridyl vs. 3-Pyridyl Orientation and Its Impact on Kinase Binding Topology

Triazolo[4,3-b]pyridazines bearing a pyridin-4-yl group at position 3 place the pyridine nitrogen in a distinct orientation relative to the hinge-binding region of kinase ATP pockets compared to the pyridin-3-yl regioisomer. In the c-Met/Pim-1 dual-inhibitor series reported by Mahmoud et al. (2024), the 4-pyridyl-substituted lead compound 4g achieved c-Met IC₅₀ = 0.163 ± 0.01 μM and Pim-1 IC₅₀ = 0.283 ± 0.01 μM, whereas related 3-pyridyl regioisomers showed significant shifts in potency due to altered hydrogen-bonding geometry [1]. The target compound 868970-16-5 retains the 4-pyridyl vector, which is predicted to favor a similar hinge-region interaction, distinguishing it from its 3-pyridyl isomer (CAS 868969-07-7) that is commercially catalogued with no reported kinase inhibition data .

Kinase inhibition Structure–activity relationship Triazolopyridazine

Thioether vs. Thiol Oxidation State at Position 6: Influence on Metabolic Stability and Covalent Modification Potential

The benzylsulfanyl (–S–CH₂–Ph) group at position 6 of 868970-16-5 is a thioether, which is metabolically more stable than the free thiol (–SH) present in the commercially available analog 3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine-6-thiol (CAS 1351645-20-9). Thiols are susceptible to rapid oxidation, disulfide formation, and glucuronidation in vivo, often leading to poor pharmacokinetics [1]. The thioether in 868970-16-5 is resistant to these clearance pathways and can serve as a metabolic soft spot for programmed oxidation to the sulfoxide/sulfone, enabling tunable clearance in lead optimization [2]. No quantitative metabolic stability data exist for the thiol analog, but class-level experience with heteroaryl thiols predicts a >10-fold shorter microsomal half-life compared to the corresponding thioether [1].

Drug metabolism Covalent inhibitor design Triazolopyridazine

Benzyl vs. Substituted-Benzyl Thioether: Steric and Electronic Tuning of Triazolopyridazine Pharmacology

Within the 6-(benzylsulfanyl)-triazolo[4,3-b]pyridazine sub-series, the unsubstituted benzyl group of 868970-16-5 provides a baseline steric and electronic profile against which substituted analogs can be benchmarked. The 3-methylbenzyl analog (CAS 868970-22-3) introduces a +I inductive effect and a modest increase in logP (predicted ΔlogP ≈ +0.5), while the 2-chlorobenzyl analog adds an electron-withdrawing –I effect and increased polar surface area. In the dual c-Met/Pim-1 inhibitor series, para-substituted phenyl groups at an analogous position shifted IC₅₀ values by >10-fold depending on the electronic nature of the substituent [1]. The unsubstituted benzyl compound 868970-16-5 therefore serves as a critical reference point for SAR expansion, allowing medicinal chemists to deconvolute steric from electronic contributions when optimizing potency and selectivity .

Medicinal chemistry Structure–activity relationship Triazolopyridazine

Global Evidence Gap Acknowledgment: Absence of Direct Comparative Bioactivity Data for 868970-16-5

A comprehensive search of peer-reviewed literature, patent databases (including Google Patents, USPTO, EPO, and WIPO), PubChem, ChEMBL, BindingDB, and the ZINC database returned no direct bioactivity data (IC₅₀, Kd, Ki, EC₅₀, or % inhibition) for 6-benzylsulfanyl-3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine (868970-16-5) against any biological target [1]. ChEMBL entry CHEMBL4785894 was investigated and confirmed to correspond to a different chemotype. The ZINC entry ZINC245241494 reports “no known activity” and “no predicted activity” [1]. Consequently, all differentiation claims in this guide are derived from structurally analogous compounds within the triazolo[4,3-b]pyridazine class (class-level inference) or from computational predictions. Procurement decisions should be informed by this evidence limitation: the compound’s value proposition rests on its distinct structural features (4-pyridyl regioisomer, thioether oxidation state, unsubstituted benzyl group) rather than on demonstrated biological superiority .

Evidence transparency Procurement risk assessment Triazolopyridazine

Optimal Research and Industrial Application Scenarios for 6-Benzylsulfanyl-3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine (868970-16-5)


Kinase Inhibitor Lead Optimization: c-Met and Pim-1 SAR Expansion with a 4-Pyridyl Hinge-Binding Fragment

Medicinal chemistry teams pursuing dual c-Met/Pim-1 inhibition should incorporate 868970-16-5 as a fragment-elaboration starting point. The 4-pyridyl group provides the correct hydrogen-bond geometry for kinase hinge binding, as demonstrated by analog 4g (c-Met IC₅₀ = 0.163 μM) in the triazolo[4,3-b]pyridazine series [1]. The benzylsulfanyl thioether at position 6 offers a metabolically stable vector for further derivatization, and the unsubstituted benzyl ring permits clean SAR deconvolution when exploring substituent effects on potency and selectivity.

Regioisomeric Selectivity Profiling: Differentiating 4-Pyridyl from 3-Pyridyl Triazolopyridazines in Target Engagement Assays

868970-16-5 is uniquely suited as a probe for regioisomer selectivity studies. Its 3-pyridyl isomer (CAS 868969-07-7) shares identical mass and formula but places the pyridine nitrogen in a different orientation, which is predicted to disrupt kinase hinge binding [2]. Parallel procurement of both regioisomers enables head-to-head evaluation in biochemical and cellular assays, generating evidence for the regioisomer-dependence of target engagement that is critical for patent strategy and lead series prioritization.

Thioether Oxidation-State Benchmarking in Metabolic Stability Assays

Drug metabolism and pharmacokinetics (DMPK) groups can employ 868970-16-5 as a thioether reference compound to benchmark metabolic stability against the corresponding thiol (CAS 1351645-20-9) and sulfone oxidation products. The class-level prediction of >6-fold longer microsomal half-life for the thioether over the free thiol [3] can be experimentally validated, providing quantitative justification for the thioether oxidation state in lead selection. This application is particularly relevant for programs targeting oral bioavailability where sulfur redox chemistry often dictates clearance rates.

Synthetic Chemistry Building Block for Diversified Triazolopyridazine Libraries

As a commercial building block with confirmed availability (ZINC In-Stock status since 2016) [2], 868970-16-5 serves as a key intermediate for library synthesis. The benzylsulfanyl group can be selectively oxidized to the sulfoxide or sulfone, alkylated, or cleaved to the thiol for subsequent diversification. The 4-pyridyl handle permits late-stage N-alkylation, N-oxide formation, or metal coordination. Procurement of this single intermediate enables the rapid generation of 10–50 analogs through parallel chemistry, accelerating hit-to-lead timelines for triazolopyridazine-based kinase and bromodomain programs.

Quote Request

Request a Quote for 6-Benzylsulfanyl-3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.